3-tert-Butylhexane-1,6-diol
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Overview
Description
3-tert-Butylhexane-1,6-diol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. The presence of a tert-butyl group at the third carbon atom makes this compound unique. Diols like this compound are important in various chemical processes and applications due to their reactivity and ability to form hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-tert-Butylhexane-1,6-diol can be synthesized through several methods. One common approach is the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method involves the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions depends on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylhexane-1,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and halogenated compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
3-tert-Butylhexane-1,6-diol has several applications in scientific research and industry:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-tert-Butylhexane-1,6-diol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The hydroxyl groups allow it to participate in various biochemical pathways, influencing the structure and function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: A similar diol with two hydroxyl groups but without the tert-butyl group.
3-tert-Butyl-1,6-hexanediol: Another similar compound with a slightly different structure.
Uniqueness
3-tert-Butylhexane-1,6-diol is unique due to the presence of the tert-butyl group, which influences its reactivity and physical properties. This structural feature makes it distinct from other diols and contributes to its specific applications in research and industry .
Properties
CAS No. |
82111-97-5 |
---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3-tert-butylhexane-1,6-diol |
InChI |
InChI=1S/C10H22O2/c1-10(2,3)9(6-8-12)5-4-7-11/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
JJGVHLFHDFDQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCCO)CCO |
Origin of Product |
United States |
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